Daunorubicin hydrochloride

Übersicht

Beschreibung

Daunorubicin hydrochloride is an anthracycline aminoglycoside used primarily as a chemotherapy medication. It is derived from the bacterium Streptomyces peucetius and is used to treat various types of cancer, including acute myeloid leukemia, acute lymphoblastic leukemia, and chronic myelogenous leukemia . This compound is known for its potent antineoplastic properties, which inhibit the growth and proliferation of cancer cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Daunorubicin hydrochloride is synthesized through a series of chemical reactions involving the modification of its daunosamine moiety. The synthetic process often includes alkylation under phase-transfer catalysis and amine addition across an activated multiple bond . The preparation of daunorubicin derivatives involves hydrolysis of the parent molecule to yield aglycon and daunosamine, followed by synthetic transformations and final assembly into the target molecule .

Industrial Production Methods: Industrial production of this compound typically involves extraction from fermentation broths, followed by evaporation of the extract and purification of the crude product using chromatography. The chromatography process utilizes a column containing silica gel as the adsorbent and a mixture of chloroform and methanol containing formic acid as the eluent .

Analyse Chemischer Reaktionen

Types of Reactions: Daunorubicin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the N-phosphorylation of daunorubicin, which involves synthetic approaches to obtain daunorubicin derivatives containing azide and propargyl fragments .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include phosphonate and bisphosphonate derivatives, which are obtained through methods such as click chemistry and direct amidation . These reactions often require specific conditions, such as the presence of formic acid in the eluent during chromatography .

Major Products Formed: The major products formed from the chemical reactions of this compound include various daunorubicin derivatives, such as phosphonate and bisphosphonate derivatives. These derivatives are synthesized to enhance the compound’s cytotoxicity and therapeutic efficacy .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Daunorubicin hydrochloride is predominantly indicated for:

- Acute Lymphoblastic Leukemia (ALL) : It is effective in both adults and children, often used in combination with other agents to enhance remission rates. Studies show that daunorubicin significantly increases the complete remission rate when combined with vincristine and prednisone, achieving rates from 47% to 83% in adults .

- Acute Myeloid Leukemia (AML) : The drug is utilized as a remission induction therapy, either alone or in combination with cytarabine. In adult patients, it can achieve a complete remission rate of 40-50% as a single agent, which can increase to 53-65% when used with cytarabine .

- Chronic Myelogenous Leukemia (CML) : Daunorubicin has been shown to be effective in treating the blastic phase of this disease .

- Kaposi's Sarcoma : It has also been applied in cases of Kaposi's sarcoma, particularly in patients with compromised immune systems .

- Neuroblastoma : Daunorubicin is part of the treatment regimen for neuroblastoma, especially in pediatric cases .

Pharmacokinetics and Mechanism of Action

Daunorubicin exerts its anti-cancer effects by intercalating DNA, thereby inhibiting topoisomerase II activity, which is crucial for DNA replication and transcription. This leads to apoptosis of rapidly dividing cancer cells. The pharmacokinetics of daunorubicin demonstrate significant inter-individual variability influenced by genetic polymorphisms affecting drug metabolism and transport .

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Area Under Curve (AUC) | Varies significantly among individuals |

| Clearance (CL) | Higher clearance linked to better clinical outcomes |

| Maximum Concentration (Cmax) | Lower levels associated with complete remission |

Combination Therapies

This compound is frequently used in combination therapies to improve efficacy:

- CHOP Regimen : This includes cyclophosphamide, daunorubicin, vincristine, and prednisone for treating aggressive lymphomas .

- CPX-351 : A liposomal formulation combining daunorubicin and cytarabine at a 5:1 molar ratio has shown synergistic effects in treating newly diagnosed therapy-related acute myeloid leukemia .

Ongoing Research and Clinical Trials

Numerous clinical trials are evaluating the efficacy of daunorubicin in various settings:

- A phase II trial is investigating the combination of this compound with cytarabine and nilotinib for newly diagnosed acute myeloid leukemia patients .

- Research continues into its pharmacogenomics to optimize dosing regimens based on individual genetic profiles, aiming to minimize toxicity while maximizing therapeutic outcomes .

Case Studies

Several case studies highlight the effectiveness of daunorubicin:

- A study on pediatric acute lymphoblastic leukemia showed that patients receiving daunorubicin as part of their treatment regimen had improved survival rates compared to those who did not receive it .

- Another case demonstrated successful treatment outcomes in adult patients with acute myeloid leukemia when combined with cytarabine, emphasizing the importance of tailored therapy based on individual patient responses .

Wirkmechanismus

Daunorubicin hydrochloride exerts its effects through several mechanisms. It forms complexes with DNA by intercalating between base pairs, which inhibits the progression of the enzyme topoisomerase II. This inhibition prevents the religation portion of the ligation-religation reaction that topoisomerase II catalyzes, ultimately leading to the inhibition of DNA synthesis and DNA-dependent RNA synthesis . Additionally, this compound generates free radicals, which cause damage to cellular components and contribute to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

- Doxorubicin

- Epirubicin

- Idarubicin

Daunorubicin hydrochloride stands out due to its specific therapeutic applications and its role as a precursor in the synthesis of other anthracycline derivatives.

Eigenschaften

CAS-Nummer |

23541-50-6 |

|---|---|

Molekularformel |

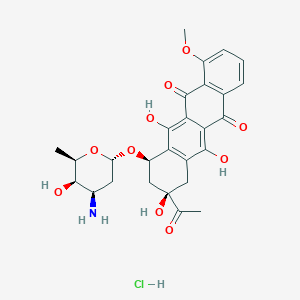

C27H29NO10.HCl C27H30ClNO10 |

Molekulargewicht |

564.0 g/mol |

IUPAC-Name |

(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16?,17?,22?,27-;/m0./s1 |

InChI-Schlüssel |

GUGHGUXZJWAIAS-KNRITFDJSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

Isomerische SMILES |

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

Aussehen |

Red to Dark Red Solid |

melting_point |

370 to 374 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

67463-64-3 72402-72-3 70629-85-5 76793-43-6 63950-07-2 23541-50-6 |

Physikalische Beschreibung |

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Löslichkeit |

Soluble (NTP, 1992) |

Synonyme |

(8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride; (8S-cis)-Daunomycin Hydrochloride; 13-Dihydrocarminomycin; Cerubidine; Daunoblastin; Daunomycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.